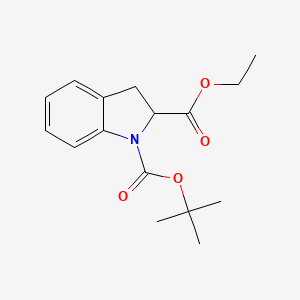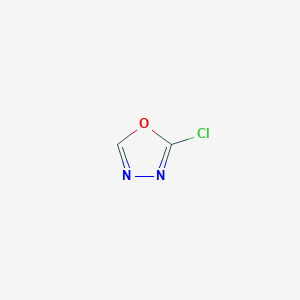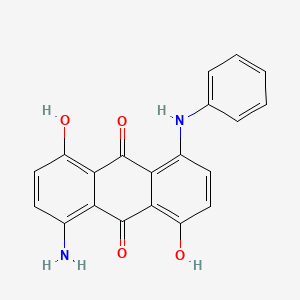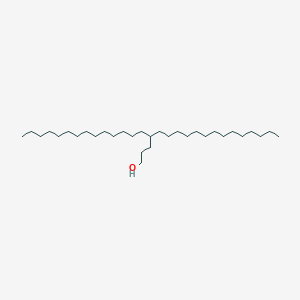
4-Tetradecyloctadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tetradecyloctadecan-1-ol is a long-chain fatty alcohol with the molecular formula C32H66O and a molecular weight of 466.87 g/mol . . This compound is characterized by its high boiling point of approximately 494.8°C and a density of 0.841 g/cm³ . It is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecyloctadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as vegetable oils . The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst, usually nickel or palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fractional distillation of the hydrogenated product to isolate the desired compound. This method ensures high purity and yield, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tetradecyloctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a .
Substitution: Acidic or basic catalysts are often used to facilitate esterification and etherification reactions.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces esters and ethers.
Applications De Recherche Scientifique
4-Tetradecyloctadecan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Tetradecyloctadecan-1-ol involves its interaction with lipid membranes . It integrates into the lipid bilayer, altering the membrane’s fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecanol: Similar in structure but lacks the tetradecyl group.
Cetyl Alcohol: A shorter chain fatty alcohol with 16 carbon atoms.
Stearyl Alcohol: Similar in structure but with a different alkyl chain length.
Uniqueness
4-Tetradecyloctadecan-1-ol is unique due to its long alkyl chain and high molecular weight , which confer distinct physical and chemical properties. These properties make it particularly effective as a surfactant and emulsifying agent in various applications .
Propriétés
Formule moléculaire |
C32H66O |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
4-tetradecyloctadecan-1-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
Clé InChI |
DNXZRTVIKFUIKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


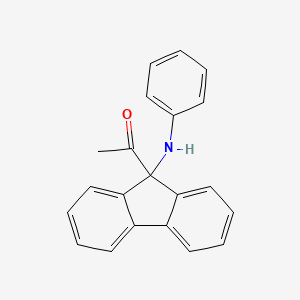
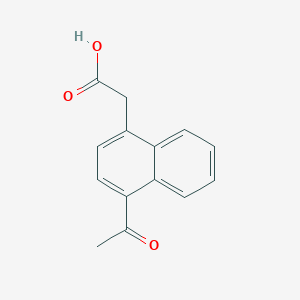
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
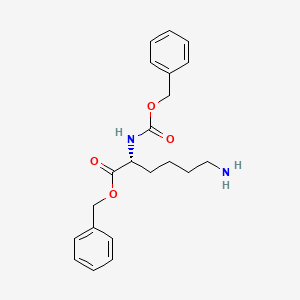

![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
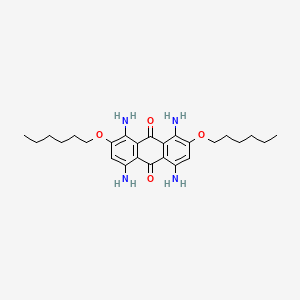
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)

